Product packaging for 3-acetyl-N-ethylbenzamide(Cat. No.:CAS No. 2228962-05-6)

3-acetyl-N-ethylbenzamide

Cat. No.: B3117387
CAS No.: 2228962-05-6
M. Wt: 191.23 g/mol
InChI Key: VDYXLSYIVIATRI-UHFFFAOYSA-N
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Description

3-acetyl-N-ethylbenzamide is an organic compound with the molecular formula C 11 H 13 NO 2 and a molecular weight of 191.23 g/mol . Its chemical structure consists of a benzamide core, substituted with an acetyl group at the meta (3-) position and an ethyl group on the nitrogen atom of the amide functionality . This specific arrangement of functional groups makes it a potential intermediate or precursor in organic synthesis and medicinal chemistry research. Compounds with similar benzamide scaffolds are frequently investigated in pharmaceutical research for their biological activity. For instance, structural analogues, such as N-benzoyl-2-hydroxybenzamides, have been identified in screening campaigns and studied for their potent anti-protozoal properties against parasites like Plasmodium falciparum (malaria) and Leishmania donovani . The presence of both the amide and acetyl groups on the aromatic ring provides two key sites for further chemical modification, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. As such, this compound serves as a valuable building block for chemists developing novel chemical entities for biological evaluation. This product is intended for research purposes by qualified laboratory personnel and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B3117387 3-acetyl-N-ethylbenzamide CAS No. 2228962-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-12-11(14)10-6-4-5-9(7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYXLSYIVIATRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Acetyl N Ethylbenzamide and Its Analogues

Chemo- and Regioselective Synthesis Strategies

Achieving the desired 1,3-substitution pattern of 3-acetyl-N-ethylbenzamide requires precise control over the reaction selectivity, particularly when introducing the acetyl and N-ethylamide functionalities onto the benzene (B151609) ring.

Optimization of Reaction Conditions and Reagent Selection

The synthesis of this compound can be approached through two primary retrosynthetic pathways: N-ethylation of 3-acetylbenzamide (B1260856) or Friedel-Crafts acylation of N-ethylbenzamide. Each route necessitates careful optimization of reaction conditions to ensure high yields and regioselectivity.

In the N-alkylation approach , 3-acetylbenzamide can be reacted with an ethylating agent. The choice of base and solvent is critical to prevent side reactions, such as O-alkylation or reactions involving the acetyl group. The use of cobalt-nanoparticles supported on carbon has been reported for the N-alkylation of various benzamides with alcohols, offering a catalytic route with a broad substrate scope. beilstein-journals.org Palladium(II) pincer complexes have also been explored as catalysts for the N-alkylation of benzamides with alcohols under relatively mild conditions. gkyj-aes-20963246.com

For the Friedel-Crafts acylation of N-ethylbenzamide, the primary challenge is directing the acetyl group to the meta-position. The N-ethylamido group is an ortho-, para-director. However, under strongly acidic conditions typical for Friedel-Crafts reactions, the amide nitrogen can be protonated, which may alter its directing effect. The choice of Lewis acid, solvent, and temperature must be finely tuned to favor the desired meta-isomer. While amides are generally not considered ideal substrates for Friedel-Crafts acylation due to the strong carbon-nitrogen bond, studies have shown that destabilized amides can undergo this reaction. nih.gov

A plausible synthetic sequence could involve the selective acylation of a protected 3-aminobenzoic acid derivative, followed by amidation and subsequent N-ethylation. This multi-step process allows for greater control over the regiochemistry.

Table 1: Comparison of Potential Synthetic Routes for this compound

RouteKey ReactionPotential AdvantagesPotential Challenges
A N-ethylation of 3-acetylbenzamideDirect introduction of the ethyl group.Potential for side reactions at the acetyl group or O-alkylation.
B Friedel-Crafts acylation of N-ethylbenzamideFewer synthetic steps.Controlling regioselectivity to favor the meta-product.
C Multi-step synthesis from 3-aminobenzoic acidHigh control over regiochemistry.Longer synthetic sequence, potentially lower overall yield.

Multicomponent Reaction Approaches to the Benzamide (B126) Scaffold

Multicomponent reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecules like benzamides from simple starting materials in a single step. unito.ituctm.edumdpi.comnih.govmdpi.com While a specific MCR for this compound is not prominently reported, a hypothetical approach could involve the reaction of a 3-acetyl-substituted aryne, an isocyanide, and water. Transition-metal-free MCRs of arynes, isocyanides, and water have been shown to produce benzamide derivatives in good yields under mild conditions. d-nb.infonih.govnih.gov

For instance, a plausible three-component reaction could involve:

An aryne precursor bearing an acetyl group at the 4-position (which would become the 3-position in the final product).

Ethyl isocyanide.

Water as the third component to furnish the benzamide.

The development of such an MCR would significantly enhance the efficiency of the synthesis of this compound and its analogues.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of fine chemicals is of paramount importance to minimize environmental impact.

Solvent-Free and Catalytic Routes

Solvent-free reaction conditions, often facilitated by microwave irradiation, represent a significant advancement in green synthesis. nih.gov The reaction of anilines with acid chlorides under solvent-free microwave conditions has been demonstrated for the synthesis of N-aryl-substituted benzamides, offering advantages such as shorter reaction times, higher yields, and reduced waste. nih.gov A similar approach could be envisioned for the synthesis of this compound by reacting 3-acetylbenzoyl chloride with ethylamine (B1201723) under solvent-free conditions.

Catalytic routes that avoid stoichiometric reagents are also a cornerstone of green chemistry. The use of recyclable catalysts, such as supported metal nanoparticles or heterogeneous catalysts, for amidation and alkylation reactions is highly desirable. beilstein-journals.org For example, a greener synthesis of acetophenone (B1666503) derivatives has been reported using methods that avoid hazardous reagents and minimize waste. gkyj-aes-20963246.comgoogle.comrsc.orgpropulsiontechjournal.comrjstonline.com

Table 2: Green Chemistry Metrics for Benzamide Synthesis

Green Chemistry PrincipleApplication in Benzamide SynthesisReference
Waste PreventionOne-pot and multicomponent reactions to reduce intermediate purification steps. jocpr.com
Atom EconomyDesigning reactions that maximize the incorporation of all reactant atoms into the final product. scranton.edursc.org
Less Hazardous Chemical SynthesesUse of non-toxic reagents and solvents. rsc.org
Safer Solvents and AuxiliariesUse of water or solvent-free conditions. d-nb.infonih.gov
Design for Energy EfficiencyMicrowave-assisted synthesis to reduce reaction times and energy consumption. nih.gov
Use of Renewable FeedstocksExploration of bio-based starting materials. beilstein-journals.org
Reduce DerivativesAvoiding protecting groups through selective reactions. nih.gov
CatalysisUse of catalytic amounts of reagents instead of stoichiometric amounts. beilstein-journals.orggkyj-aes-20963246.com

Atom Economy and Sustainability Assessments

Atom economy is a key metric for evaluating the efficiency of a chemical reaction. scranton.edursc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. Addition and rearrangement reactions often have 100% atom economy, while substitution and elimination reactions generate byproducts, leading to lower atom economy.

Stereoselective Synthesis of Chiral Analogues (if applicable)

While this compound itself is achiral, the synthesis of its chiral analogues is a relevant area of investigation, particularly for applications in asymmetric catalysis and medicinal chemistry. Chirality could be introduced into the molecule in several ways:

Atropisomerism: If bulky substituents were introduced at the ortho-positions of the benzamide, rotation around the aryl-carbonyl bond could be restricted, leading to the formation of stable atropisomers. The asymmetric synthesis of axially chiral benzamides has been achieved using bifunctional organocatalysts and rhodium-catalyzed C-H olefination. d-nb.infonih.gov

Chiral Center in a Substituent: A chiral center could be incorporated into either the N-alkyl group or a substituent on the aromatic ring. For example, using a chiral amine like (R)- or (S)-1-phenylethylamine instead of ethylamine would lead to a chiral analogue.

Asymmetric Transformation of the Acetyl Group: The acetyl group could be asymmetrically reduced to a chiral secondary alcohol, or undergo other asymmetric transformations.

The stereoselective synthesis of chiral, non-racemic 1,3-disubstituted ferrocene (B1249389) derivatives has been reported, demonstrating that stereocontrol in substituted aromatic systems is achievable. mdpi.com The development of stereoselective methods for the synthesis of chiral analogues of this compound could open up new avenues for its application.

Detailed Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 3-acetyl-N-ethylbenzamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for probing its conformational landscape.

1D and 2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC, NOESY)

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-ethyl group, and the acetyl methyl group. The aromatic region is expected to show a complex splitting pattern due to the meta-substitution. The N-ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which would appear as a triplet. The acetyl methyl protons would be a sharp singlet.

The ¹³C NMR spectrum will complement the ¹H data, with predicted signals for the two carbonyl carbons (amide and ketone), the aromatic carbons, and the aliphatic carbons of the N-ethyl group.

To definitively assign these resonances and confirm the molecular structure, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the aromatic ring and between the methylene and methyl protons of the N-ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons, which is key for conformational analysis.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH7.5 - 8.2m
NH~8.5br s
-CH2- (ethyl)~3.4q
-CH3 (acetyl)~2.6s
-CH3 (ethyl)~1.2t

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (ketone)~198
C=O (amide)~168
Aromatic C125 - 138
-CH2- (ethyl)~35
-CH3 (acetyl)~27
-CH3 (ethyl)~15

Conformational Analysis via NMR Spectroscopy

The rotation around the amide C-N bond in N-substituted benzamides is often restricted, leading to the possible existence of cis and trans conformers. The relative populations of these conformers can be influenced by the steric bulk of the substituents on the nitrogen and the aromatic ring. In the case of this compound, the trans conformer, where the ethyl group is trans to the carbonyl oxygen, is generally expected to be the major isomer due to reduced steric hindrance.

NOESY experiments can provide direct evidence for the predominant conformation. For the trans conformer, a NOE correlation would be expected between the N-H proton and the ortho-protons of the benzoyl ring. Conversely, in the less likely cis conformer, a NOE would be observed between the N-methylene protons and the ortho-protons. The presence and relative intensities of these cross-peaks in the NOESY spectrum allow for the determination of the conformational preference.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers valuable structural information.

The fragmentation of benzamides is well-documented. Common fragmentation pathways for this compound under electron ionization (EI) would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of a benzoyl cation or a substituted variant.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Cleavage of the N-ethyl group: Loss of an ethyl radical or ethene are also possible fragmentation pathways.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment StructureFragmentation Pathway
191[M]+•Molecular Ion
176[M - CH3]+Loss of acetyl methyl radical
148[M - C2H5]+Loss of ethyl radical
147[M - C2H4N]+Cleavage of the amide bond
105[C7H5O]+Benzoyl cation
77[C6H5]+Phenyl cation

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in this compound.

N-H stretch: A characteristic absorption band is expected in the IR spectrum around 3300 cm⁻¹ for the N-H stretching vibration of the secondary amide.

C=O stretches: Two distinct carbonyl stretching bands are anticipated. The amide I band (primarily C=O stretch) is typically observed around 1640-1680 cm⁻¹, while the ketone carbonyl stretch will likely appear at a higher frequency, around 1680-1700 cm⁻¹.

C-H stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and acetyl groups will be observed just below 3000 cm⁻¹.

Aromatic C=C stretches: These will appear in the 1450-1600 cm⁻¹ region.

Amide II band: This band, resulting from a coupling of N-H bending and C-N stretching, is typically found around 1550 cm⁻¹.

Raman spectroscopy will provide complementary information, with the aromatic ring vibrations and the C=O stretches often giving rise to strong signals.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Intensity
N-H stretch~3300Weak
Aromatic C-H stretch3000-3100Strong
Aliphatic C-H stretch2850-2980Medium
C=O stretch (ketone)~1690Strong
C=O stretch (amide I)~1650Strong
Aromatic C=C stretch1450-1600Strong
Amide II (N-H bend, C-N stretch)~1550Medium

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The benzamide (B126) chromophore in this compound is expected to exhibit absorption bands in the UV region, corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl groups. The presence of the acetyl group in the meta position may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted N-ethylbenzamide, depending on its electronic influence in the excited state.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many simple benzamides are not strongly fluorescent, the specific substitution pattern of this compound could potentially lead to observable emission. The fluorescence spectrum, if present, would be red-shifted with respect to the absorption spectrum (Stokes shift) and could provide further insights into the electronic structure of the excited state.

Predicted Electronic Transition Data for this compound

TransitionPredicted λmax (nm)Solvent
π → π~230-250Ethanol
n → π~270-290Ethanol

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous view of the molecule's three-dimensional structure.

Key structural features that would be elucidated include:

Conformation: The exact conformation of the N-ethyl group relative to the benzoyl moiety would be determined, confirming the predominant isomer in the solid state.

Planarity: The degree of planarity of the benzamide group and the torsion angle between the aromatic ring and the amide plane would be precisely measured.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, and potential π-π stacking of the aromatic rings. These interactions are crucial for understanding the solid-state properties of the compound.

Chiroptical Spectroscopy (e.g., CD/ORD) for Chiral Analogues

A comprehensive search of scientific literature and spectroscopic databases did not yield any specific studies on the chiroptical properties of chiral analogues of this compound. Consequently, no data from Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy is available for this specific class of compounds.

Chiroptical spectroscopic techniques are pivotal in the stereochemical analysis of chiral molecules. yale.eduwikipedia.org Circular Dichroism measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of molecules, particularly in the vicinity of chromophores. mdpi.comlibretexts.org Optical Rotatory Dispersion, on the other hand, measures the variation of optical rotation with the wavelength of light. wikipedia.orgresearchgate.net Both techniques are powerful for determining the absolute configuration and conformational properties of chiral compounds. tandfonline.comresearchgate.netlibretexts.org

The benzamide functional group itself can serve as a chromophore for such studies. tandfonline.comresearchgate.net Research on other chiral benzamide derivatives has demonstrated the utility of CD spectroscopy, often utilizing the exciton (B1674681) chirality method, to elucidate stereochemical features. tandfonline.comresearchgate.net These studies typically involve the analysis of Cotton effects, which are the characteristic peaks in CD and ORD spectra around the absorption bands of the chromophore. libretexts.org

While the principles of chiroptical spectroscopy are well-established for various chiral molecules, including some benzamides and polyamides, the absence of published research on chiral analogues of this compound means that no specific experimental data, such as CD spectra or ORD curves, can be presented. nih.govamu.edu.pl The synthesis and chiroptical analysis of such analogues would be a novel area of research. nih.govrsc.orgnih.gov

Due to the lack of available data, a data table for chiroptical properties cannot be generated.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern computational chemistry, providing deep insights into the behavior of molecules at the electronic level. mdpi.com These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering unique advantages for studying molecular systems. aps.orgescholarship.org

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

No specific Density Functional Theory (DFT) studies on the electronic structure and molecular geometry of 3-acetyl-N-ethylbenzamide were found in the reviewed literature.

DFT is a widely used computational method for investigating the electronic properties of molecules, offering a balance between accuracy and computational cost. wikipedia.orgnih.gov Such studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties. mdpi.comsemanticscholar.org These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). ijcce.ac.irnih.gov This information is crucial for understanding a molecule's reactivity, stability, and intermolecular interactions. ktu.ltaps.org

Ab Initio Methods for Energy Landscape Exploration

There are no available ab initio studies in the search results that specifically explore the energy landscape of this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. google.comaps.org These methods are often used to explore the potential energy surface of a molecule, identifying stable conformers, transition states, and reaction pathways. ncl.ac.uk Understanding the energy landscape provides fundamental insights into a molecule's flexibility and the kinetics and thermodynamics of its transformations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. mdpi.combnl.gov

Conformational Dynamics of this compound

No research articles detailing molecular dynamics simulations to study the conformational dynamics of this compound were identified in the provided search results.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org MD simulations can track the movements of atoms over time, providing a detailed picture of the accessible conformations and the transitions between them. nih.govethz.ch This is particularly important for flexible molecules like this compound, which possesses several rotatable bonds. The results of such simulations can reveal the preferred conformations in different environments and the timescales of conformational changes.

Intermolecular Interactions with Solvents or Substrates

Specific studies on the intermolecular interactions of this compound with solvents or substrates using molecular dynamics are not present in the available search results.

The interaction of a molecule with its environment, such as solvent molecules or a biological substrate, is critical to its behavior and function. saskoer.calibretexts.orglibretexts.org MD simulations can model these interactions explicitly, providing information on hydrogen bonding, van der Waals forces, and electrostatic interactions. mdpi.comharvard.edu For example, simulating this compound in a water box could reveal details about its hydration shell and solubility. acs.org Similarly, docking the molecule into a protein binding site and running MD simulations could elucidate the nature of its binding and the stability of the complex. nih.govnih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No computational studies predicting the spectroscopic parameters of this compound and comparing them with experimental data were found in the reviewed literature.

Computational methods, particularly DFT, are frequently used to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netacs.org These theoretical predictions can aid in the interpretation and assignment of experimental spectra. A good correlation between calculated and experimental spectra can also serve to validate the computational model used. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

The synthesis of this compound, a substituted benzamide (B126), typically proceeds through the acylation of ethylamine (B1201723) with a derivative of 3-acetylbenzoic acid, most commonly 3-acetylbenzoyl chloride. Computational chemistry, particularly through the use of Density Functional Theory (DFT), provides a powerful lens through which to examine the intricate details of this reaction mechanism at a molecular level. While specific computational studies on this compound are not extensively available in the literature, the reaction mechanism can be reliably inferred from computational investigations of analogous benzamide syntheses.

The generally accepted pathway for the reaction between an acyl chloride and an amine is a nucleophilic acyl substitution reaction. This process involves a two-step mechanism: the formation of a tetrahedral intermediate followed by the elimination of a leaving group.

The reaction commences with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ethylamine on the electrophilic carbonyl carbon of 3-acetylbenzoyl chloride. This initial step leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbon-oxygen double bond is broken, and the oxygen atom carries a negative charge, while the nitrogen atom bears a positive charge.

The second stage of the mechanism involves the collapse of this tetrahedral intermediate. The carbon-oxygen double bond is reformed, and concurrently, the chloride ion is expelled as a leaving group. A subsequent deprotonation of the nitrogen atom, often facilitated by another molecule of ethylamine acting as a base, yields the final stable product, this compound, and ethylammonium (B1618946) chloride. libretexts.orgpearson.com

Computational studies on similar systems, such as the hydrolysis of N-ethylbenzamide, can provide quantitative insights into the energetics of these steps. beilstein-journals.orguregina.ca The reverse of the hydrolysis reaction, which is the formation of the amide bond, follows a similar energy profile. These studies indicate that the formation and breakdown of the tetrahedral intermediate are the key transition states governing the reaction rate.

Table 1: Calculated Activation Energies for a Model Benzamide Reaction

The following table presents theoretical activation energies for the steps involved in the base-catalyzed hydrolysis of N-ethylbenzamide, which can serve as an approximation for the forward reaction of its synthesis. The data is based on DFT calculations and illustrates the energy barriers for the two main transition states (TS1 and TS2). beilstein-journals.org

Transition StateDescriptionActivation Energy (kcal/mol)Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)
TS1(am) Formation of the tetrahedral intermediate23.2925.74
TS2(am) Breakdown of the tetrahedral intermediate25.6928.68

Data sourced from computational studies on N-ethylbenzamide hydrolysis. beilstein-journals.org

The data suggests that the second transition state, corresponding to the collapse of the tetrahedral intermediate and expulsion of the leaving group, may be the rate-determining step in this type of reaction under certain conditions. beilstein-journals.org The presence of the acetyl group at the meta-position in this compound is expected to influence the electronic properties of the benzoyl group, but the fundamental mechanistic pathway is anticipated to remain the same.

Reactivity and Reaction Mechanisms of 3 Acetyl N Ethylbenzamide

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3-acetyl-N-ethylbenzamide is deactivated towards electrophilic aromatic substitution (EAS) because both the acetyl and the N-ethylcarboxamide groups are electron-withdrawing. youtube.commsu.edu These groups direct incoming electrophiles to the meta position relative to themselves. Given their positions at C1 (N-ethylamide) and C3 (acetyl), the likely positions for electrophilic attack are C4, C5, and C6.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the aromatic ring. masterorganicchemistry.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) typically requires a Lewis acid catalyst like FeBr3 or AlCl3. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid (H2SO4/SO3) results in the addition of a sulfonic acid group (-SO3H). masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: These reactions, which introduce acyl and alkyl groups respectively, are generally less effective on strongly deactivated rings. masterorganicchemistry.com

The directing effects of the existing substituents are crucial in determining the regioselectivity of these reactions. The acetyl group at C3 and the N-ethylcarboxamide at C1 both direct incoming electrophiles to the positions meta to them. Therefore, the most likely sites for substitution are C4 and C6 (ortho to the acetyl group and meta to the amide) and C5 (meta to both groups). The precise distribution of products would depend on the specific reaction conditions and the nature of the electrophile. msu.edu

Nucleophilic Additions and Substitutions at the Carbonyl Center

Both the acetyl and amide carbonyl groups in this compound are electrophilic and can undergo nucleophilic addition or addition-elimination reactions. pressbooks.pubsavemyexams.com

Acetyl Group: The ketone's carbonyl carbon is susceptible to attack by various nucleophiles.

Reduction: Hydride reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the acetyl group to a secondary alcohol, 1-(3-(N-ethylcarbamoyl)phenyl)ethanol. libretexts.org

Grignard Reactions: Organometallic reagents such as Grignard reagents (R-MgX) add to the carbonyl carbon to form a tertiary alcohol after an acidic workup. libretexts.org

Amide Group: The amide carbonyl is generally less reactive than the ketone carbonyl due to resonance stabilization from the nitrogen lone pair. However, it can still undergo nucleophilic acyl substitution.

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to 3-acetylbenzoic acid and ethylamine (B1201723). openstax.org Basic hydrolysis is often more challenging due to the poor leaving group nature of the amide ion. openstax.org

Reaction with other nucleophiles: Strong nucleophiles can displace the ethylamino group, though this typically requires harsh conditions.

Reductions and Oxidations Involving the Acetyl and Amide Moieties

The functional groups of this compound can be selectively modified through reduction and oxidation reactions.

Reduction Reactions

Functional Group Reagent Product
Acetyl Group (Ketone) NaBH4 or LiAlH4 1-(3-(N-ethylcarbamoyl)phenyl)ethanol

Reduction of the Acetyl Group: As mentioned, the acetyl group is readily reduced to a secondary alcohol using common hydride reagents. libretexts.org

Reduction of the Amide Group: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing the amide group to an amine, yielding 3-acetyl-N-ethylbenzylamine. openstax.org This reaction proceeds via a nucleophilic addition of hydride to the carbonyl, followed by elimination of the oxygen atom. openstax.org

Reduction of the Aromatic Ring: Under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the aromatic ring can be reduced. rsc.org

Oxidation Reactions

Oxidation of the Acetyl Group: The acetyl group itself is resistant to further oxidation under standard conditions. However, if the acetyl group were first reduced to a secondary alcohol, it could then be oxidized back to the ketone using reagents like chromic acid or pyridinium (B92312) chlorochromate (PCC).

Oxidation of the Benzylic Position: The ethyl group on the amide nitrogen is not at a benzylic position and therefore not susceptible to typical benzylic oxidation.

Hydrolysis and Solvolysis Reactions

The amide linkage in this compound is the primary site for hydrolysis and solvolysis reactions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. Water then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of ethylamine lead to the formation of 3-acetylbenzoic acid and an ethylammonium (B1618946) salt. etsu.edu

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon in a nucleophilic addition step. researchgate.net This forms a tetrahedral intermediate. The subsequent elimination of the amide anion (a poor leaving group) is generally the rate-limiting step. researchgate.net The final products are the carboxylate salt of 3-acetylbenzoic acid and ethylamine. openstax.org

The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, like the acetyl group present in this molecule, can stabilize the negative charge on the nitrogen in the transition state of base-catalyzed hydrolysis, potentially increasing the reaction rate compared to unsubstituted benzamides. researchgate.net

Kinetics and Thermodynamic Studies of Key Reactions

Kinetics: The rates of the reactions discussed are dependent on several factors, including temperature, concentration of reactants, and the presence of catalysts.

For electrophilic aromatic substitution, the deactivating nature of the acetyl and amide groups means that these reactions will be kinetically slower than the substitution of benzene itself. msu.edu

In nucleophilic additions, aldehydes are generally more reactive than ketones, which are in turn more reactive than amides. pressbooks.pub Thus, reactions at the acetyl carbonyl would be expected to be faster than those at the amide carbonyl.

The hydrolysis of amides is a relatively slow process that often requires heating. researchgate.net The rate-limiting step in base-catalyzed hydrolysis is typically the breakdown of the tetrahedral intermediate. researchgate.net

Thermodynamics: The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG). libretexts.org

Reactions like the reduction of a carbonyl group are generally thermodynamically favorable (exergonic).

Hydrolysis of an amide to a carboxylic acid and an amine is also typically a thermodynamically downhill process.

The equilibrium position of a reaction is related to the standard Gibbs free energy change (ΔG°) by the equation ΔG° = -RT ln(K), where K is the equilibrium constant. libretexts.org For reactions with a large negative ΔG°, the equilibrium will lie far to the right, favoring the products.

Studies on similar molecules, such as the alkaline hydrolysis of N-methylbenzamide, provide insights. Computational and experimental studies show that the rate-limiting step involves the cleavage of the C-N bond in the tetrahedral intermediate. researchgate.net

Mechanistic Investigations of Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.com For this compound, several such transformations are possible.

Amide to Amine: The reduction of the N-ethylamide group to a secondary amine using LiAlH4 is a key FGI. The mechanism involves the nucleophilic addition of a hydride ion to the amide carbonyl, forming a tetrahedral intermediate. This intermediate then eliminates an aluminate species to form an iminium ion, which is subsequently reduced by another hydride equivalent to yield the amine. openstax.org

Ketone to Alcohol: The reduction of the acetyl group to a secondary alcohol with NaBH4 or LiAlH4 proceeds via nucleophilic addition of a hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org Protonation during workup yields the final alcohol product. libretexts.org

Amide to Carboxylic Acid: The hydrolysis of the amide, as detailed in section 5.4, is an FGI that converts the amide into a carboxylic acid. openstax.org The mechanisms for both acid and base-catalyzed hydrolysis have been extensively studied. etsu.eduresearchgate.net

These interconversions allow for the strategic modification of this compound to synthesize a variety of other compounds. The choice of reagents and reaction conditions is critical for achieving the desired transformation selectively. imperial.ac.uk

Derivatization Strategies and Design of Analogues

Systematic Modification of the N-Ethyl Moiety

Recent advances in synthetic chemistry have provided efficient methods for the N-alkylation of amides. One sustainable approach is the "borrowing hydrogen" strategy, which utilizes alcohols as alkylating agents. This method, often catalyzed by transition metal complexes like palladium (II) pincers, proceeds via the temporary oxidation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent reduction of the resulting imine intermediate. researchgate.net This process is atom-economical, releasing only water as a byproduct. researchgate.net

Photocatalysis has also emerged as a powerful tool for the late-stage modification of N-alkyl benzamides. rsc.org Dual catalysis systems, combining a photoredox catalyst with a hydrogen atom transfer (HAT) catalyst, can achieve functionalization at the N-α position of the alkyl chain, allowing for the introduction of various substituents. rsc.org For instance, N-hydroxyphthalimide (NHPI) imidate esters, derived from secondary N-alkylamides, can undergo amination and alkenylation at the carbon adjacent to the nitrogen atom. rsc.org

Research on N-alkyl nitrobenzamides has shown that varying the length of the N-alkyl chain can have a significant, often parabolic, influence on antimycobacterial activity, with optimal efficacy observed for chain lengths of eight to ten carbons. nih.gov This highlights the importance of the lipophilic character of the N-substituent in modulating biological effects. nih.gov

Table 1: Representative Strategies for N-Alkyl Moiety Modification

Method Reagents/Catalyst Type of Modification Reference
Borrowing Hydrogen Primary Alcohols, Pd(II) Pincer Complex, Cs₂CO₃ N-Alkylation researchgate.net
Photocatalysis NHPI Imidate Esters, Photoredox Catalyst, HAT Catalyst N-α C(sp³)–H Amination/Alkenylation rsc.org

Exploration of Substituent Effects on the Benzene (B151609) Ring

The substitution pattern on the benzene ring profoundly influences the electronic properties and reactivity of the benzamide (B126) core. The existing acetyl group on 3-acetyl-N-ethylbenzamide is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-positions (positions 4 and 6 relative to the acetyl group). libretexts.orgucalgary.ca The N-ethylcarboxamide group is also deactivating but is considered an ortho-, para-director. The interplay between these two groups dictates the regioselectivity of further substitutions.

Studies on various benzamide derivatives have demonstrated that the introduction of different substituents—such as halogens, nitro groups, or methoxy (B1213986) groups—markedly influences their biological activity. nih.gov For example, in a series of N-[(2-morpholinyl)alkyl]benzamides, the modification of substituents on the benzoyl group was a key factor in determining their gastric prokinetic activity. nih.gov

The electronic nature of the substituent dictates its effect. Electron-donating groups, like methyl or methoxy groups, increase the electron density of the aromatic ring, making it more reactive towards electrophiles and are typically ortho-, para-directing. libretexts.org Conversely, strong electron-withdrawing groups like nitro (-NO₂) or trifluoromethyl (-CF₃) deactivate the ring and are meta-directing. ucalgary.ca

Table 2: Influence of Benzene Ring Substituents on Reactivity

Substituent Type Example Effect on Reactivity (Electrophilic Substitution) Directing Effect Reference
Activating (Donating) -CH₃, -OCH₃ Increases rate Ortho, Para libretexts.orgucalgary.ca
Deactivating (Withdrawing) -COCH₃, -NO₂ Decreases rate Meta libretexts.orgucalgary.ca

Chemical Transformations of the Acetyl Group

The acetyl group at the 3-position is a versatile functional handle that can undergo a wide range of chemical transformations to generate diverse analogues. These reactions can alter the steric and electronic properties at this position, leading to new derivatives with potentially different activities.

Standard transformations of the acetyl group include:

Reduction: The ketone can be reduced to a secondary alcohol (e.g., using sodium borohydride) or fully reduced to an ethyl group (e.g., via Wolff-Kishner or Clemmensen reduction).

Oxidation: Under specific conditions, such as the Baeyer-Villiger oxidation, the acetyl group can be converted into an acetate (B1210297) ester, which can then be hydrolyzed to a hydroxyl group.

Condensation Reactions: The α-methyl protons of the acetyl group are acidic and can participate in aldol-type condensation reactions with various aldehydes to form α,β-unsaturated ketones.

Halogenation: The α-methyl group can be halogenated, for instance, using N-bromosuccinimide, to introduce a reactive site for further nucleophilic substitution.

Cyclization: N-(2-Acylaryl)benzamides are known to undergo intramolecular cyclization under basic conditions (Camps cyclization) to yield quinolin-4(1H)-ones. researchgate.net While the acetyl group in the target compound is at the 3-position, similar strategies could be envisioned for appropriately substituted precursors to form different heterocyclic systems.

The acylation of amides themselves, such as the conversion of a primary or secondary amide to an N-acylamide, is a common derivatization technique. researchgate.netresearchgate.net For example, benzamide can be reacted with acetic anhydride (B1165640) under microwave irradiation to form N-acetylbenzamide. researchgate.net

Synthesis of Heterocyclic Analogues Incorporating the Benzamide Core

Replacing or annulating the benzamide core with heterocyclic structures is a common strategy in medicinal chemistry to create bioisosteres or novel scaffolds with improved properties. The benzamide moiety can be incorporated into or linked with various heterocycles.

For example, benzamide derivatives have been linked to 1,2,4-oxadiazole (B8745197) rings to create compounds with a range of biological activities. mdpi.com The synthesis typically involves coupling a substituted benzoic acid with an appropriate amine, followed by the construction of the heterocyclic ring. mdpi.com Similarly, studies have reported the synthesis of isoxazole (B147169) and isoxazolidine-fused isoquinolinones from benzamide-like precursors, which have shown promising antifungal activity. bohrium.com

The synthesis of heterocyclic analogues of benzamide antiarrhythmic agents has been explored, where the benzene ring is replaced by heterocycles such as pyrrole (B145914) or indole. nih.gov These compounds are generally prepared from the corresponding heterocyclic carboxylic acids using standard amide formation methods. nih.gov

Table 3: Examples of Heterocyclic Analogues Derived from Benzamide Scaffolds

Heterocyclic Core Synthetic Strategy Resulting Analogue Type Reference
1,2,4-Oxadiazole Coupling of benzamide with pyridine-linked precursors Benzamides substituted with 1,2,4-oxadiazole mdpi.com
Pyrrole, Indole Amide formation from heterocyclic carboxylic acids Heterocyclic N-[(diethylamino)alkyl]arenamides nih.gov
Thiazole (B1198619) Coupling of benzamide nucleus with thiazole moieties N-thiazolyl-benzamides researchgate.net

Structure-Reactivity Relationships in Novel Derivatives

Structure-reactivity relationships (SRR) and structure-activity relationships (SAR) are fundamental to the rational design of new analogues. By systematically modifying the structure of this compound and evaluating the resulting changes in chemical reactivity or biological activity, predictive models can be developed.

For instance, in a study of benzamide and picolinamide (B142947) derivatives as cholinesterase inhibitors, it was found that the substitution position of a dimethylamine (B145610) side chain on the core structure markedly influenced the inhibitory activity and selectivity. nih.govtandfonline.com Furthermore, picolinamide (a pyridine (B92270) analogue of benzamide) derivatives showed stronger bioactivity than their benzamide counterparts, indicating that the incorporation of a nitrogen atom into the aromatic ring significantly impacts the compound's interaction with the biological target. nih.govtandfonline.com

Molecular modeling and the analysis of electrostatic potential maps can provide qualitative insights into why different derivatives exhibit varied activities. nih.gov In antiarrhythmic benzamide analogues, compounds with different activity classes displayed qualitatively different electrostatic potential maps, suggesting that electronic distribution is a key determinant of function. nih.gov Conformational analysis is also critical; for antileukotriene benzamide derivatives, the ability of flexible alkyl and alkoxy side chains to adopt specific conformations was directly correlated with potent antagonist activity. nih.gov

By combining the derivatization strategies outlined above—modifying the N-alkyl chain, altering ring substitution, and transforming the acetyl group—a diverse library of this compound analogues can be generated. The systematic evaluation of these derivatives would establish clear structure-reactivity relationships, guiding the future design of compounds with tailored properties.

Advanced Applications in Organic Synthesis and Materials Science

3-acetyl-N-ethylbenzamide as a Synthetic Building Block

A synthetic building block is a molecule that can be used as a starting material or an intermediate in the synthesis of more complex molecules. The utility of this compound as such a building block would depend on the reactivity of its functional groups.

Precursor in Complex Molecule Synthesis

There is currently a lack of specific studies in the scientific literature that utilize this compound as a direct precursor in the multi-step synthesis of complex molecules. syrris.jpquora.comsemanticscholar.orgresearchgate.net In principle, the acetyl group and the N-ethylbenzamide moiety could be chemically modified. For instance, the ketone of the acetyl group could undergo reactions such as reduction, oxidation, or conversion to a heterocyclic system. The aromatic ring is also amenable to further substitution, and the amide bond could potentially be cleaved under harsh conditions, although it is generally stable. Without specific examples in the literature, its role as a precursor remains theoretical.

Ligand or Catalyst Component in Organic Transformations

The structure of this compound, with its oxygen and nitrogen atoms, presents the potential for it to act as a ligand, coordinating to a metal center. bac-lac.gc.calibretexts.orguni-siegen.deresearchgate.netuci.edu The carbonyl oxygen of the acetyl group and the carbonyl oxygen of the amide are potential donor sites.

However, a review of current literature does not yield specific examples of this compound being used as a ligand or as a component in a catalyst for organic transformations. nih.gov The design of ligands for catalysis is a nuanced field, where electronic and steric properties are finely tuned to achieve desired reactivity and selectivity. bac-lac.gc.ca While N-substituted benzamides have been explored in ligand design, the specific electronic contribution of the meta-acetyl group in this compound for catalytic applications has not been documented.

Integration into Polymeric Structures and Supramolecular Assemblies

The incorporation of small molecules into polymers can impart specific functionalities. N-substituted acrylamides, for example, are versatile monomers for the synthesis of functional polymers. mdpi.commdpi.com Theoretically, this compound could be chemically modified to include a polymerizable group, allowing for its integration into a polymer chain. This could introduce the specific properties of the benzamide (B126) and acetyl groups into the resulting macromolecule.

In the realm of supramolecular chemistry, benzamide derivatives are known to participate in self-assembly through hydrogen bonding and π-stacking interactions. nih.govresearchgate.netamanote.comresearchgate.net The amide group can act as both a hydrogen bond donor and acceptor. While the N-ethyl substitution in this compound precludes it from acting as a hydrogen bond donor, the carbonyl oxygen can still act as a hydrogen bond acceptor. The aromatic ring can participate in π-stacking. However, there are no specific studies on the supramolecular assembly of this compound itself.

Role in the Design of Novel Organic Reagents or Scaffolds

Benzamide derivatives are frequently used as scaffolds in the design of new molecules with specific functions, particularly in medicinal chemistry. researchgate.netnih.govnih.govnanobioletters.comnih.govresearchgate.netnih.gov The design of novel organic reagents often involves the strategic placement of functional groups to facilitate specific reactions.

While the general benzamide framework is widely employed, there is no specific information in the reviewed literature about this compound being used as a foundational scaffold for the design of novel organic reagents. Its utility in this area would depend on how the interplay between the acetyl and N-ethylamide groups could be harnessed to create new reactive properties.

Studies on Self-Assembly and Nanomaterial Formation

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. rsc.orgbeilstein-journals.org This process is fundamental to the formation of many nanomaterials. As mentioned previously, the functional groups within this compound could theoretically participate in self-assembly.

Despite the general interest in the self-assembly of functionalized organic molecules, there is a lack of specific research on the self-assembly properties of this compound and its potential to form nanomaterials. Studies on similar amide-functionalized molecules suggest that hydrogen bonding and π-stacking are key driving forces, but the specific behavior of this compound has not been reported. nih.gov

Molecular Interaction Studies Excluding Clinical Relevance

Enzyme-Compound Binding Mechanisms

The interaction of 3-acetyl-N-ethylbenzamide with enzymes would likely be characterized by its insertion into an active or allosteric site. The binding mechanism could be elucidated through a combination of biochemical assays and computational modeling.

Key Potential Interactions:

Hydrogen Bonding: The amide group (–CONH–) is a classic hydrogen bond donor (N-H) and acceptor (C=O). The acetyl group's carbonyl oxygen (C=O) also acts as a hydrogen bond acceptor. These groups could form specific hydrogen bonds with amino acid residues like serine, threonine, or the peptide backbone in an enzyme's binding pocket.

Hydrophobic Interactions: The ethyl group and the benzene (B151609) ring are nonpolar and would likely engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine, contributing to the stability of the enzyme-ligand complex.

Aromatic Interactions: The benzene ring can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Cation-π interactions with positively charged residues such as lysine (B10760008) and arginine are also possible.

Illustrative Data for Enzyme Inhibition Studies:

While specific data for this compound is not available, a hypothetical study could yield data similar to the table below, which is often generated for novel enzyme inhibitors.

Enzyme TargetIC50 (µM)Ki (µM)Type of Inhibition
Hypothetical Kinase A15.27.8Competitive
Hypothetical Hydrolase B> 100-Not an inhibitor
Hypothetical Dehydrogenase C45.622.1Non-competitive

This table is for illustrative purposes only and does not represent actual data for this compound.

Non-Covalent Interactions with Macromolecules

Beyond enzymes, this compound could interact with other biomacromolecules, such as structural proteins or nucleic acids, as well as synthetic polymers. These interactions are governed by a network of non-covalent forces. indexcopernicus.commdpi.com

Hydrogen Bonding Networks: The compound could act as a bridge between different parts of a macromolecule or between different macromolecular chains by forming multiple hydrogen bonds. mdpi.com

π-π Stacking: The aromatic ring is a key feature for potential π-π stacking interactions, not only with biological macromolecules but also with synthetic polymers containing aromatic moieties, which could be relevant in materials science applications. indexcopernicus.com

Receptor-Ligand Interaction Studies at a Molecular Level

Should this compound be investigated as a ligand for a specific receptor, studies would focus on identifying the precise binding motifs and the chemical principles driving the interaction.

Key Aspects of Receptor Binding Analysis:

Binding Affinity (Kd): This value quantifies the strength of the interaction. A lower Kd indicates a stronger binding affinity.

Binding Specificity: Investigating the binding to a panel of related and unrelated receptors would establish the specificity profile of the compound.

Structural Biology: X-ray crystallography or cryo-electron microscopy of the receptor-ligand complex could provide atomic-level detail of the binding mode, revealing the specific amino acid residues involved and the geometry of the interaction.

Hypothetical Receptor Binding Data:

ReceptorBinding Affinity (Kd, nM)Binding SiteKey Interacting Residues (Hypothetical)
Receptor X50OrthostericTyr120, Phe250, Asn150
Receptor Y> 10,000-No significant binding
Receptor Z850AllostericLeu55, Trp90, Ser60

This table is for illustrative purposes only and does not represent actual data for this compound.

Chemo-Biological Probes Utilizing this compound Scaffolds

A chemical probe is a small molecule used to study and manipulate a biological system. indexcopernicus.com While there is no evidence of this compound being used as such, its structure could serve as a scaffold for the development of probes.

Potential Modifications for Probe Development:

Attachment of a Reporter Group: A fluorescent dye or a biotin (B1667282) tag could be chemically linked to the molecule, likely at the ethyl group or the benzene ring, to allow for visualization or pull-down experiments.

Introduction of a Photo-reactive Group: A group that can be activated by light to form a covalent bond with its target protein could be incorporated to permanently label the binding partner.

The development of such a probe would depend on the identification of a specific and potent biological target for the this compound scaffold.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The creation of chiral molecules with high precision is a cornerstone of modern organic chemistry. For 3-acetyl-N-ethylbenzamide, the development of novel stereoselective synthetic pathways is a crucial area for future research. While methods for synthesizing benzamides exist, such as the reaction of benzamide (B126) with acetic anhydride (B1165640) or the hydration of nitriles, the focus is shifting towards more sophisticated, stereoselective approaches. smolecule.com

Future research could explore:

Asymmetric Hydrogenation: Developing catalysts for the asymmetric hydrogenation of the ketone group in this compound to produce chiral secondary alcohols with high enantiomeric excess.

Chiral Auxiliaries: Employing chiral auxiliaries attached to the N-ethyl group to direct stereoselective transformations at the acetyl group or other positions on the benzamide scaffold.

Enzymatic Resolutions: Utilizing lipases or other enzymes for the kinetic resolution of racemic mixtures of this compound derivatives, offering a green and highly selective alternative to traditional chemical methods.

Transition-metal-catalyzed reactions, particularly those involving rhodium(III) and iridium, have shown promise in the functionalization of benzamides and could be adapted for stereoselective synthesis. mdpi.comacs.org For instance, rhodium(III)-catalyzed C-H activation and annulation reactions could be designed with chiral ligands to induce stereoselectivity. mdpi.com

Application of Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the dynamic behavior of this compound in various environments is key to unlocking its full potential. Advanced spectroscopic techniques can provide unprecedented insights into its conformational dynamics, intermolecular interactions, and excited-state properties.

Spectroscopic TechniquePotential Application for this compoundExpected Insights
Dynamic NMR Spectroscopy Variable-temperature NMR studies. researchgate.netresearchgate.netmdpi.comDetermination of rotational barriers around the amide C-N bond and the acetyl C-C bond. researchgate.netpublish.csiro.au Elucidation of conformer populations and exchange kinetics. mdpi.com
Time-Resolved Infrared (TRIR) Spectroscopy Monitoring vibrational changes upon photoexcitation. acs.orgCharacterization of transient species and excited-state structures, particularly of the ketone chromophore. researchgate.net
Femtosecond Transient Absorption (fs-TA) Spectroscopy Probing the ultrafast dynamics following light absorption. acs.orgMapping the photophysical pathways, including intersystem crossing to the triplet state of the aromatic ketone. rsc.orgcdnsciencepub.com
Two-Dimensional Infrared (2D-IR) Spectroscopy Investigating intramolecular and intermolecular vibrational coupling.Understanding the coupling between the acetyl and amide carbonyl groups and their interactions with solvent molecules.

Studies on related benzamides have shown that techniques like dynamic NMR can reveal hindered internal rotation and the presence of different rotamers at low temperatures. researchgate.netrfppl.co.in For this compound, such studies could quantify the energetic barriers to rotation and how they are influenced by substituents and solvent polarity. researchgate.net Time-resolved techniques, which have been successfully applied to other aromatic ketones, could elucidate the properties of the triplet excited state, which is often crucial for photochemical reactions. researchgate.netrsc.orgcdnsciencepub.com

Expansion of Computational Modeling to Complex Systems

Computational chemistry offers a powerful lens to predict and understand the behavior of molecules. For this compound, expanding computational modeling to more complex systems is a promising research avenue. Density Functional Theory (DFT) calculations have been widely used to study the structural and electronic properties of benzamide derivatives. researchgate.netacs.orgresearchgate.netresearchgate.netscirp.org

Future computational efforts could focus on:

Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound in explicit solvent and within larger molecular assemblies, such as polymers or biological macromolecules. tandfonline.comresearchgate.netpeerj.com This can reveal preferred conformations, solvation structures, and binding interactions.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: Studying enzymatic reactions or photochemical processes where a quantum mechanical description of the reactive center is combined with a classical mechanical description of the surrounding environment.

Predicting Spectroscopic Properties: Using high-level computational methods to accurately predict NMR chemical shifts, vibrational frequencies, and electronic absorption spectra to aid in the interpretation of experimental data. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of this compound derivatives with their properties, guiding the design of new molecules with desired characteristics. nih.govnih.gov

Car-Parrinello and path integral molecular dynamics (CPMD and PIMD) are advanced dynamical approaches that could be employed to study hydrogen bonding and other non-covalent interactions in systems containing this compound. mdpi.com

Discovery of Unprecedented Reaction Pathways for this compound

Exploring novel reaction pathways for this compound can lead to new synthetic methodologies and the creation of previously inaccessible molecular architectures. The presence of multiple functional groups—the ketone, the amide, and the aromatic ring—provides a rich platform for chemical transformations.

Potential areas for exploration include:

C-H Activation/Functionalization: Utilizing transition metal catalysts to selectively functionalize the C-H bonds of the aromatic ring, enabling the introduction of a wide range of substituents. mdpi.comresearchgate.net Iridium-catalyzed ortho-iodination is one such method that has been applied to benzamides. acs.org

Photochemical Reactions: Investigating the photochemistry of the acetyl group, such as Norrish Type I and Type II reactions, to generate radical intermediates for subsequent bond formation. The aromatic ketone moiety can act as a photosensitizer. rsc.org

Cascade Reactions: Designing multi-step reactions that occur in a single pot, triggered by a specific transformation of one of the functional groups on this compound. rsc.org This could involve initial functionalization followed by cyclization. researchgate.net

Electrochemical Synthesis: Using electrochemical methods to mediate redox reactions at the ketone or aromatic ring, providing a green and controlled approach to novel transformations.

Recent advances in rhodium-catalyzed cascade reactions and C-H allylation of acetylbenzamides with dienes suggest that complex molecular scaffolds can be constructed from relatively simple benzamide precursors. ntu.edu.sgmolaid.com

Exploration of Advanced Materials Science Applications

The structural motifs within this compound, namely the aromatic ring and the polar amide group, make it a candidate for incorporation into advanced materials. schrodinger.com Benzamide derivatives are known to be useful in materials science, and their properties can be tuned through chemical modification. smolecule.com

Future research in this area could involve:

Polymer Science: Using this compound or its derivatives as monomers or additives in polymerization reactions to create novel polymers with tailored properties such as thermal stability, conductivity, or photoreactivity. The amide group can participate in hydrogen bonding, influencing the polymer's mechanical properties.

Organic Electronics: Investigating the potential of this compound derivatives in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The aromatic ketone can be a building block for materials with interesting photophysical properties. unige.ch

Supramolecular Chemistry: Designing self-assembling systems based on the hydrogen-bonding capabilities and π-π stacking interactions of this compound. This could lead to the formation of gels, liquid crystals, or other ordered structures.

Functional Surfaces: Grafting this compound derivatives onto surfaces to modify their properties, such as wettability or chemical reactivity.

Design of Next-Generation Chemical Biology Tools (excluding clinical outcomes)

Beyond its potential in materials science, this compound can serve as a scaffold for the development of sophisticated chemical biology tools to probe biological systems at a molecular level, without a direct focus on therapeutic outcomes. Benzamide derivatives have been explored for various biological activities, and this foundational knowledge can be leveraged. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Promising directions for non-clinical tool development include:

Photoaffinity Probes: The benzophenone-like structure of the acetylbenzamide moiety makes it a potential photo-crosslinker. mdpi.com Upon UV irradiation, it can form covalent bonds with nearby biomolecules, enabling the identification of protein-ligand or protein-protein interactions.

Fluorescent Probes: Modification of the this compound scaffold with fluorophores could lead to probes for imaging specific cellular components or processes. The intrinsic fluorescence of some benzamide derivatives could also be exploited. nih.gov

Bioconjugation Handles: The ketone or other functional groups introduced onto the molecule can be used for selective bioconjugation reactions, allowing for the attachment of this compound to proteins, nucleic acids, or other biomolecules.

Inhibitor Scaffolds for Basic Research: While excluding clinical outcomes, the benzamide scaffold is a common feature in many enzyme inhibitors. mdpi.comjapsonline.com Derivatives of this compound could be designed as selective inhibitors for enzymes like histone deacetylases or kinases to study their fundamental roles in cellular pathways. researchgate.net The benzamide structure is known to interact with melanin, which could be exploited for developing probes for melanin-containing structures in basic research. plos.org

The development of these tools would contribute to a deeper understanding of fundamental biological processes, driven by the unique chemical properties of the this compound core.

Q & A

Basic Research Questions

Q. How can synthetic protocols for 3-acetyl-N-ethylbenzamide be optimized to enhance yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., ethanol or dichloromethane), temperature (reflux conditions), and stoichiometric ratios of acetyl and ethylamine precursors. Monitor reaction progress using thin-layer chromatography (TLC) to identify intermediate stages and impurities . Purify via recrystallization or column chromatography, and validate purity using HPLC or melting point analysis.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm substituent positions (e.g., acetyl and ethyl groups) via 1H^1 \text{H} and 13C^{13}\text{C} NMR chemical shifts.
  • Mass Spectrometry : Validate molecular weight (C11H13NO2\text{C}_{11}\text{H}_{13}\text{NO}_2, theoretical MW: 191.23 g/mol) using ESI-MS or MALDI-TOF.
  • UV-Vis Spectroscopy : Analyze electronic transitions for conjugation effects between the benzamide core and substituents .

Q. How does the solubility profile of this compound impact its utility in biological assays?

  • Methodological Answer : Test solubility in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) to determine optimal vehicle for in vitro studies. Poor aqueous solubility may necessitate derivatization (e.g., salt formation) or use of surfactants. Solubility data should guide dosing strategies in cell-based assays to avoid precipitation artifacts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analyses of experimental variables such as:

  • Assay Conditions : Differences in cell lines, incubation times, or endpoint measurements.
  • Structural Analogues : Compare activity trends with related compounds (e.g., chloro or nitro-substituted benzamides) to identify substituent-dependent effects .
  • Statistical Validation : Use ANOVA or Bayesian modeling to assess reproducibility across studies.

Q. What crystallographic strategies are recommended for elucidating the 3D structure of this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (e.g., Oxford Xcalibur Ruby Gemini) with Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}).
  • Unit Cell Parameters : For monoclinic systems, expect parameters similar to benzamide derivatives (e.g., a=25.0232A˚,b=5.3705A˚,c=8.1289A˚,α=98.537a = 25.0232 \, \text{Å}, b = 5.3705 \, \text{Å}, c = 8.1289 \, \text{Å}, \alpha = 98.537^\circ) .
  • Refinement : Apply SHELXL for structure solution and validate via R-factor convergence.

Q. How can structure-activity relationship (SAR) studies improve the design of this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogues with modified acetyl or ethyl groups (e.g., isopropyl, tert-butyl) and test biological activity.
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with the benzamide carbonyl) .
  • Data Table :
SubstituentIC50_{50} (μM)LogP
Acetyl12.32.1
Propionyl8.72.5

Q. What computational methods predict the metabolic stability of this compound?

  • Methodological Answer :

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism, plasma protein binding, and half-life.
  • Quantum Mechanics : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidative degradation .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Perform accelerated stability studies across pH 2–9 (e.g., HCl/NaOH buffers) at 25°C and 40°C. Quantify degradation products via LC-MS and identify hydrolysis pathways (e.g., acetyl group cleavage). Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.